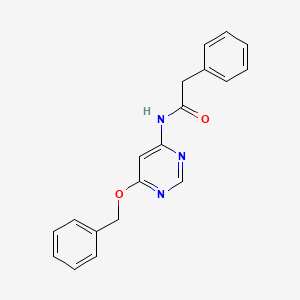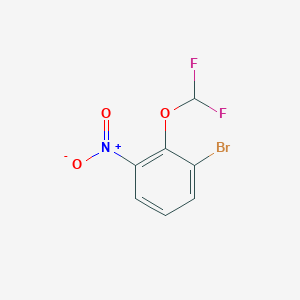
1-Bromo-2-(difluoromethoxy)-3-nitrobenzene
Vue d'ensemble
Description
“1-Bromo-2-(difluoromethoxy)-3-nitrobenzene” is a chemical compound with the molecular formula C7H5BrF2O . It’s a derivative of benzene, where one hydrogen atom is replaced by a bromo group, two by a difluoromethoxy group, and another one by a nitro group .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques like FT-Raman and FT-IR spectroscopy . These techniques can provide information about the vibrational frequencies of the molecule, which can be compared with theoretical predictions from methods like HF/DFT .Chemical Reactions Analysis
The reactivity of similar compounds, such as di-, tri-, and tetra-fluoroalkoxy-substituted bromobenzenes, in the direct arylation of 5-membered ring heteroarenes using palladium catalysis has been explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc)2 catalyst with KOAc as an inexpensive base .Applications De Recherche Scientifique
Synthetic Chemistry Applications Compounds similar to 1-Bromo-2-(difluoromethoxy)-3-nitrobenzene are often used as intermediates in the synthesis of complex organic molecules. For example, derivatives of bromo-nitrobenzene have been utilized in the preparation of medicinal compounds, such as dofetilide, a medication for treating arrhythmia, through reactions like the Williamson ether synthesis (Zhai Guang-xin, 2006). This highlights the role of bromo-nitrobenzene derivatives in pharmaceutical synthesis.
Material Science and Polymer Research In material science, particularly in the development of polymer solar cells, certain bromo-nitrobenzene derivatives have been investigated for their ability to form charge transfer complexes, improving the electron transfer process and thus the efficiency of polymer solar cells (G. Fu et al., 2015). This application demonstrates the potential of such compounds in enhancing the performance of renewable energy technologies.
Advanced Organic Synthesis Techniques Research has also focused on the innovative synthesis techniques involving bromo-nitrobenzene derivatives, such as the use of palladium-mediated Ullmann cross-coupling reactions to produce quinolines and phenanthridines, showcasing the versatility of these compounds in constructing complex heterocyclic structures (M. Banwell et al., 2004).
Analytical and Physical Chemistry In analytical chemistry, studies on the electrochemical behavior of bromo-nitrobenzene derivatives have provided insights into the mechanisms of electron transfer processes and the formation of radical anions, critical for understanding reaction pathways in electrochemical syntheses and analyses (Toyokichi. Kitagawa et al., 1963).
Orientations Futures
The introduction of a difluorobenzo[d][1,3]dioxole unit on heteroarenes is particularly interesting because of their presence in important pharmaceutical compounds such as Lumacaftor . Therefore, the development of simple procedures allowing access to polyfluoroalkoxy-substituted benzene derivatives using inexpensive reagents in a few steps is of great interest to researchers working in the field of pharmaceutical chemistry .
Propriétés
IUPAC Name |
1-bromo-2-(difluoromethoxy)-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-4-2-1-3-5(11(12)13)6(4)14-7(9)10/h1-3,7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAOUJCUASPQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OC(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

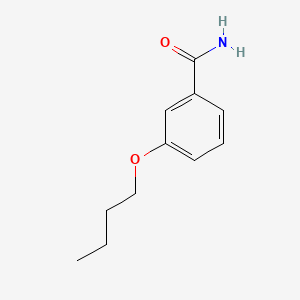

![8-chloro-N-(3-methoxybenzyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2811986.png)

![2-[5-({2-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2811993.png)
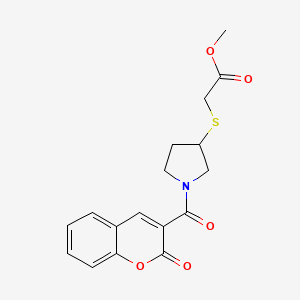
![N'-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2811995.png)
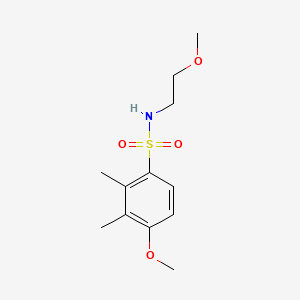
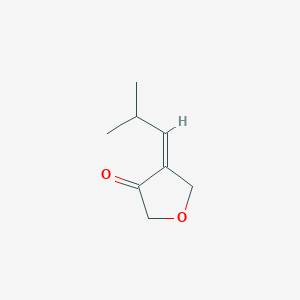
![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(4-methylpiperidin-1-yl)propanamide](/img/structure/B2812000.png)
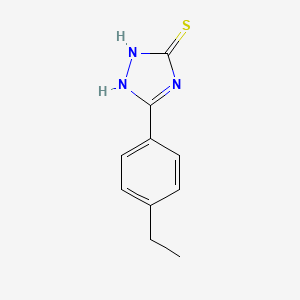
![ethyl 6-acetyl-2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2812004.png)

